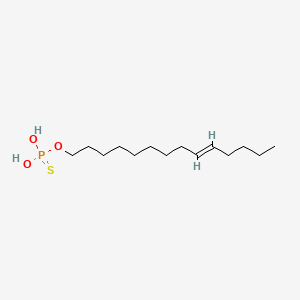
Thiophosphoric acid (E)-tetradec-9-enyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophosphoric acid (E)-tetradec-9-enyl ester is an organophosphorus compound that features a thiophosphate group bonded to a tetradec-9-enyl ester. This compound is part of a broader class of thiophosphates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoric acid (E)-tetradec-9-enyl ester typically involves the esterification of thiophosphoric acid with tetradec-9-en-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
H3PO3S+C14H27OH→(E)-C14H27OPO3S+H2O
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiophosphoric acid (E)-tetradec-9-enyl ester undergoes various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphate group to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce phosphines.
Scientific Research Applications
Thiophosphoric acid (E)-tetradec-9-enyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized as a lubricant additive and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of thiophosphoric acid (E)-tetradec-9-enyl ester involves its interaction with molecular targets such as enzymes and metal ions. The thiophosphate group can form strong bonds with metal ions, inhibiting their catalytic activity. Additionally, the ester group can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid esters: These compounds have similar structures but lack the sulfur atom, which can significantly alter their reactivity and applications.
Dialkyldithiophosphoric acids: These compounds contain two alkyl groups and are commonly used as additives in lubricants and pesticides.
Uniqueness
Thiophosphoric acid (E)-tetradec-9-enyl ester is unique due to the presence of both a thiophosphate group and a long-chain alkene ester. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various applications .
Properties
Molecular Formula |
C14H29O3PS |
|---|---|
Molecular Weight |
308.42 g/mol |
IUPAC Name |
dihydroxy-sulfanylidene-[(E)-tetradec-9-enoxy]-λ5-phosphane |
InChI |
InChI=1S/C14H29O3PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(15,16)19/h5-6H,2-4,7-14H2,1H3,(H2,15,16,19)/b6-5+ |
InChI Key |
JIUMNBPJJCCLAG-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCOP(=S)(O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCOP(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853379.png)
![[4-(2-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853380.png)
![[3-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853382.png)
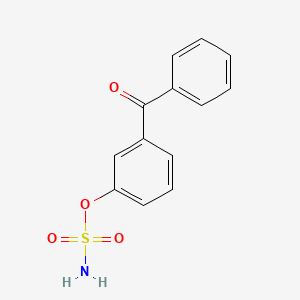
![[4-(2-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853392.png)
![[4-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853394.png)
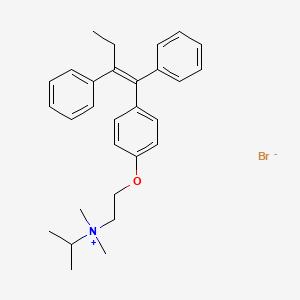
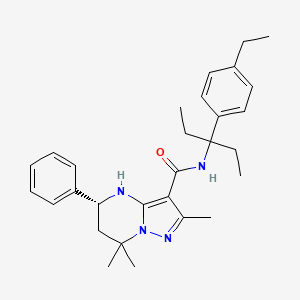
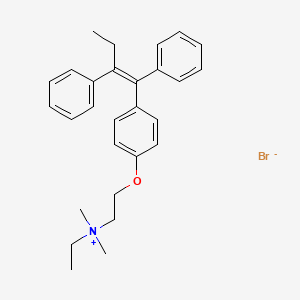

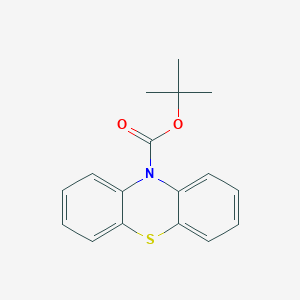
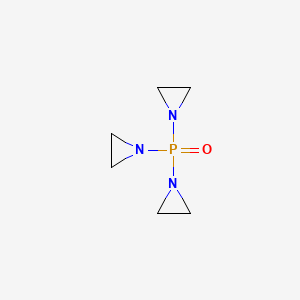
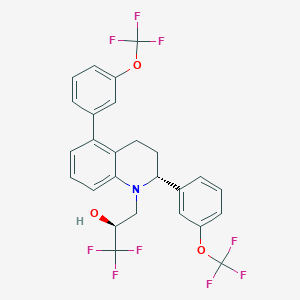
![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethyl-propan-2-ylazanium](/img/structure/B10853456.png)
